molecular formula C8H13BrO2 B2524899 Methyl 4-bromocyclohexane-1-carboxylate CAS No. 2375259-89-3

Methyl 4-bromocyclohexane-1-carboxylate

Cat. No.: B2524899
CAS No.: 2375259-89-3
M. Wt: 221.094
InChI Key: OFRSHQMUOVAUDD-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromocyclohexane-1-carboxylate: is an organic compound with the molecular formula C8H13BrO2. It is a derivative of cyclohexane, where a bromine atom is attached to the fourth carbon and a carboxylate ester group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

Methyl 4-bromocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of bioactive compounds and as a building block for pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl cyclohexane-1-carboxylate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth carbon position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form methyl cyclohexane-1-carboxylate by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Reduction Reactions: Conducted in anhydrous conditions using solvents like diethyl ether or tetrahydrofuran (THF).

    Oxidation Reactions: Performed in aqueous or organic solvents under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted cyclohexane derivatives.

    Reduction Reactions: The primary product is methyl cyclohexane-1-carboxylate.

    Oxidation Reactions: The main product is cyclohexane-1-carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 4-bromocyclohexane-1-carboxylate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are facilitated by the molecular structure and the electronic properties of the compound.

Comparison with Similar Compounds

    Methyl 1-bromocyclohexanecarboxylate: Similar in structure but with the bromine atom at the first carbon position.

    Cyclohexane-1-carboxylic acid: Lacks the bromine atom and has a carboxylic acid group instead of an ester.

    Methyl cyclohexane-1-carboxylate: Similar but without the bromine atom.

Uniqueness: Methyl 4-bromocyclohexane-1-carboxylate is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the synthesis of diverse chemical products.

Properties

IUPAC Name

methyl 4-bromocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRSHQMUOVAUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101654-20-0, 2375259-89-3
Record name methyl 4-bromocyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (1s,4s)-4-bromocyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.